Betadex Sulfobutyl Ether Sodium Salt
CAS No.:
Cat. No.: VC16021752
Molecular Formula: C42H70O35
Molecular Weight: 1135.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C42H70O35 |
---|---|
Molecular Weight | 1135.0 g/mol |
IUPAC Name | (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,43R,44R,45R,46R,47R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Standard InChI | InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18?,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-/m1/s1 |
Standard InChI Key | WHGYBXFWUBPSRW-DLQLNTFASA-N |
Isomeric SMILES | C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES | C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Betadex sulfobutyl ether sodium salt is synthesized by introducing sulfobutyl ether groups onto the hydroxyl residues of β-cyclodextrin, resulting in a sodium sulfonate salt separated from the hydrophobic cavity by a butyl spacer . This modification confers enhanced water solubility (1,250 mg/mL at 25°C) and stability compared to unmodified β-cyclodextrin.
Structural Characteristics
The compound’s molecular weight varies with the degree of substitution (DS), typically ranging from 1,134.98 g/mol (theoretical for ) to higher values depending on substitution levels. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm that sulfobutyl groups predominantly substitute at the C2, C3, and C6 positions of the glucose units .
Physical and Chemical Properties
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Betadex Sulfobutyl Ether Sodium Salt
The compound’s aqueous solutions exhibit low viscosity and are optically clear, meeting pharmacopeial standards for injectable formulations .
Synthesis and Manufacturing
Production Process
Betadex sulfobutyl ether sodium salt is synthesized via alkylation of β-cyclodextrin with 1,4-butane sultone in an alkaline medium . The reaction proceeds as follows:
The degree of substitution is controlled by adjusting reactant ratios, reaction time, and temperature. Post-synthesis purification involves ultrafiltration and lyophilization to remove unreacted sultone, sodium chloride, and other impurities .
Quality Control Parameters
Critical quality attributes include:
-
Degree of Substitution (DS): 6.2–6.9, determined via capillary electrophoresis (CE) per USP guidelines .
-
Residual β-Cyclodextrin: <0.1%, analyzed using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) .
-
1,4-Butane Sultone: ≤0.5 ppm, monitored via gas chromatography .
Analytical Characterization
Impurity | USP Limit | Typical Value |
---|---|---|
β-Cyclodextrin | <0.1% | 0.066% |
1,4-Butane Sultone | ≤0.5 ppm | <0.5 ppm |
Sodium Chloride | ≤0.2% | <0.2% |
Degree of Substitution Analysis
Capillary electrophoresis (CE) with UV detection at 200 nm is the gold standard for DS determination. A 2024 study optimized background electrolyte (BGE) pH, demonstrating that pH 12.0 achieved optimal resolution of sulfobutyl-β-cyclodextrin variants .
Pharmaceutical Applications
Solubilization and Bioavailability Enhancement
SBE-β-CD forms inclusion complexes with hydrophobic drugs, increasing their aqueous solubility by up to 100-fold. For example, it improves the solubility of antifungal agent voriconazole from 0.2 mg/mL to 20 mg/mL .
Stabilization and Masking
The compound stabilizes oxidation-prone drugs (e.g., prostaglandins) and masks bitter tastes in oral formulations. Its steric hindrance prevents drug degradation via hydrolysis or photolysis .
Drug Delivery Systems
SBE-β-CD is utilized in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume